molecular formula C25H24N4O3S B280058 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide

2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide

Cat. No. B280058
M. Wt: 460.5 g/mol
InChI Key: YHJCVNDRHXWDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. It has also been shown to activate the p53 signaling pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide has several biochemical and physiological effects. As mentioned earlier, this compound has potent anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It also has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide in lab experiments is that it has a well-defined chemical structure, which allows for accurate dosing and reproducibility. Additionally, this compound has been shown to have potent effects in various biological systems, which makes it a useful tool for studying these systems. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide. One direction is to further investigate its anti-inflammatory effects and its potential use as a treatment for inflammatory diseases. Another direction is to explore its anti-cancer properties and its potential use as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.

Synthesis Methods

The synthesis of 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 4-pyridinemethanamine to produce 1-(4-methoxyphenyl)-3-(4-pyridinylmethyl)urea. This intermediate is then reacted with thiosemicarbazide to produce 1-(4-methoxyphenyl)-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinone. Finally, this compound is reacted with 3-methylphenylacetic acid to produce the final product, 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.

properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3S/c1-17-4-3-5-19(14-17)27-23(30)15-22-24(31)29(20-6-8-21(32-2)9-7-20)25(33)28(22)16-18-10-12-26-13-11-18/h3-14,22H,15-16H2,1-2H3,(H,27,30)

InChI Key

YHJCVNDRHXWDDB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.